Ppo-IN-10

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

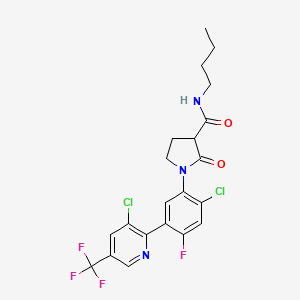

C21H19Cl2F4N3O2 |

|---|---|

Molecular Weight |

492.3 g/mol |

IUPAC Name |

N-butyl-1-[2-chloro-5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-fluorophenyl]-2-oxopyrrolidine-3-carboxamide |

InChI |

InChI=1S/C21H19Cl2F4N3O2/c1-2-3-5-28-19(31)12-4-6-30(20(12)32)17-8-13(16(24)9-14(17)22)18-15(23)7-11(10-29-18)21(25,26)27/h7-10,12H,2-6H2,1H3,(H,28,31) |

InChI Key |

FDVBJKRXYFPNIN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=O)C1CCN(C1=O)C2=C(C=C(C(=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl)F)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Ppo-IN-10: A Technical Guide to its Mechanism of Action as a Protoporphyrinogen Oxidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ppo-IN-10 is a synthetic molecule belonging to the 2-phenylpyridine derivative class of pyrrolidones. It functions as a potent inhibitor of the enzyme protoporphyrinogen IX oxidase (PPO), a critical component in the tetrapyrrole biosynthesis pathway. This inhibition leads to the accumulation of the phototoxic intermediate, protoporphyrin IX, resulting in rapid cellular damage and death, particularly in photosynthetic organisms. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular target, the resultant signaling cascade of cellular disruption, and detailed experimental protocols for its study. While specific quantitative data for this compound is not publicly available, representative data for other notable PPO inhibitors are presented for comparative analysis.

Introduction

Protoporphyrinogen IX oxidase (PPO) is a key enzyme in the biosynthesis of both hemes and chlorophylls. By catalyzing the oxidation of protoporphyrinogen IX to protoporphyrin IX, it represents the last common step in these two vital metabolic pathways. The targeted inhibition of PPO has been a highly successful strategy in the development of herbicides. This compound emerges from this research as a 2-phenylpyridine derivative of pyrrolidone designed to specifically inhibit PPO, demonstrating potent herbicidal activity. Its mechanism of action is characterized by the light-dependent, rapid induction of oxidative stress in target plant species.

Mechanism of Action

The primary molecular target of this compound is protoporphyrinogen IX oxidase (PPO). The binding of this compound to the active site of PPO competitively inhibits the binding of the natural substrate, protoporphyrinogen IX. This enzymatic blockade leads to the accumulation of protoporphyrinogen IX within the cell.

The excess protoporphyrinogen IX is then translocated from its site of synthesis to the cytoplasm, where it undergoes non-enzymatic oxidation to protoporphyrin IX. Protoporphyrin IX is a potent photosensitizer. In the presence of light and molecular oxygen, it generates highly reactive oxygen species (ROS), such as singlet oxygen. These ROS rapidly attack cellular components, leading to lipid peroxidation, membrane disruption, and ultimately, cell death. This cascade of events manifests as the characteristic bleaching and necrotic lesions observed in weeds treated with this compound and other PPO-inhibiting herbicides.

Signaling Pathway Diagram

Quantitative Data

| Compound | Type | Ki (nM) for NtPPO |

| Ppo-IN-2 | Protoporphyrinogen IX oxidase inhibitor | 16 |

| Ppo-IN-3 | PPO inhibitor | 0.67 |

| Ppo-IN-11 | Protoporphyrinogen IX oxidase inhibitor | 60.3 |

| Ppo-IN-13 | Protoporphyrinogen IX oxidase inhibitor | 32.14 |

| Ppo-IN-16 | PPO inhibitor | 33.7 |

| Ppo-IN-19 | Protoporphyrin IX oxidase inhibitor | 124 (IC50) |

| Ppo-IN-20 | Protoporphyrinogen IX oxidase inhibitor | 10.3 |

Experimental Protocols

Protoporphyrinogen Oxidase (PPO) Inhibition Assay (Fluorometric)

This protocol describes a common method for determining the in vitro inhibitory activity of compounds like this compound against PPO.

Materials:

-

Purified or recombinant PPO enzyme

-

Protoporphyrin IX

-

Sodium amalgam or sodium borohydride (for reduction of protoporphyrin IX)

-

Assay Buffer: 100 mM potassium phosphate buffer (pH 7.4), 1 mM EDTA, 5 mM DTT

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Substrate Preparation: Freshly prepare protoporphyrinogen IX by reducing protoporphyrin IX with sodium amalgam or sodium borohydride. The completion of the reaction is indicated by the disappearance of the pink color of protoporphyrin IX.

-

Assay Setup: In the wells of a 96-well black microplate, add the assay buffer, the PPO enzyme preparation, and varying concentrations of this compound (or solvent control).

-

Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the freshly prepared protoporphyrinogen IX substrate to each well.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and monitor the increase in fluorescence (Excitation: ~405 nm, Emission: ~630 nm) over time. The fluorescence is proportional to the amount of protoporphyrin IX produced.

-

Data Analysis: Calculate the initial reaction rates from the linear portion of the fluorescence curves. Determine the percent inhibition for each concentration of this compound and calculate the IC50 value.

Workflow for PPO Inhibition Assay

Herbicidal Activity Bioassay (Greenhouse)

This protocol outlines a general procedure for assessing the in vivo herbicidal efficacy of this compound.

Materials:

-

Seeds of various weed species (e.g., Amaranthus retroflexus, Abutilon theophrasti)

-

Pots or trays with sterile soil mix

-

Greenhouse or growth chamber with controlled environment (temperature, light, humidity)

-

This compound formulated for spraying (e.g., emulsifiable concentrate)

-

Spray chamber or hand sprayer

-

Control herbicide (optional)

-

Untreated control

Procedure:

-

Plant Growth: Sow weed seeds in pots and grow them in the greenhouse until they reach a specific growth stage (e.g., 2-4 true leaves).

-

Herbicide Application: Prepare different concentrations of the this compound formulation. Apply the treatments to the plants using a calibrated sprayer to ensure uniform coverage. Include an untreated control group.

-

Evaluation: After a set period (e.g., 7, 14, and 21 days after treatment), visually assess the herbicidal injury on a scale of 0% (no effect) to 100% (complete plant death).

-

Data Collection: Record phytotoxicity symptoms such as chlorosis, necrosis, and stunting. For quantitative assessment, fresh or dry weight of the above-ground biomass can be measured.

-

Data Analysis: Analyze the data to determine the dose-response relationship and calculate the GR50 value (the dose required to cause a 50% reduction in plant growth).

Conclusion

This compound is a potent herbicidal agent that acts through the specific inhibition of protoporphyrinogen IX oxidase. This targeted action leads to the accumulation of a photodynamic porphyrin, which in the presence of light, triggers rapid oxidative damage and cell death in susceptible plants. The methodologies outlined in this guide provide a framework for the further investigation and characterization of this compound and other novel PPO inhibitors. Future research should focus on obtaining precise quantitative inhibition data for this compound and elucidating its binding mode within the active site of the PPO enzyme from various plant species to better understand its selectivity and efficacy.

Ppo-IN-10: A Technical Guide to its Enzymatic Target and Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Ppo-IN-10, a potent inhibitor of Protoporphyringen Oxidase (PPO). The document details the enzymatic target, the associated signaling pathway, and comprehensive experimental protocols for the characterization of this and similar inhibitory compounds.

Enzymatic Target of this compound

The direct enzymatic target of this compound is Protoporphyrinogen Oxidase (PPO) [1]. PPO is a critical enzyme in the tetrapyrrole biosynthesis pathway, which is essential for the production of vital molecules such as chlorophyll in plants and heme in animals. This compound, a 2-phenylpyridine derivative of pyrrolidone, acts as an inhibitor of this enzyme[1].

The inhibition of PPO by molecules like this compound disrupts the normal enzymatic conversion of protoporphyrinogen IX to protoporphyrin IX. This blockage leads to an accumulation of the substrate, protoporphyrinogen IX, which then leaks from the mitochondria into the cytoplasm. In the cytoplasm, it is rapidly oxidized into the photosensitive protoporphyrin IX. The accumulation of this photosensitizer, particularly in the presence of light, generates reactive oxygen species (ROS) that cause lipid peroxidation, membrane damage, and ultimately, cell death. This mechanism of action is the basis for the herbicidal activity of PPO inhibitors[1].

Quantitative Data on PPO Inhibitors

| Inhibitor | Target Organism/Enzyme | IC50 (nM) | Ki (nM) | Reference |

| PPO-IN-23 | Nicotiana tabacum PPO (NtPPO) | 12.4 | [2] | |

| Fomesafen | Human PPO (hPPO) | 130 | ||

| Oxyfluorfen | Human PPO (hPPO) | 2,300 | ||

| Saflufenacil | Human PPO (hPPO) | 6,400 | ||

| Butafenacil | Human PPO (hPPO) | 1,200 |

Signaling Pathway

The inhibition of Protoporphyrinogen Oxidase by this compound directly impacts the tetrapyrrole biosynthesis pathway. The following diagram illustrates the key steps of this pathway and the point of inhibition.

Caption: Inhibition of PPO by this compound disrupts the heme biosynthesis pathway.

Experimental Protocols

The following are detailed methodologies for key experiments involved in the characterization of PPO inhibitors like this compound.

Protoporphyrinogen Oxidase (PPO) Inhibition Assay

This assay is designed to measure the in vitro inhibitory activity of a compound against PPO.

Materials:

-

PPO Enzyme Source: Purified recombinant PPO or isolated mitochondria from a relevant biological source (e.g., plant or mammalian tissue).

-

Assay Buffer: 100 mM potassium phosphate buffer (pH 7.2), 1 mM EDTA, 5 mM DTT, 0.3% (w/v) Tween 80.

-

Substrate: Protoporphyrinogen IX, freshly prepared by reduction of protoporphyrin IX.

-

Test Compound: this compound or other inhibitors dissolved in a suitable solvent (e.g., DMSO).

-

96-well black microplate.

-

Fluorescence microplate reader.

Procedure:

-

Prepare a dilution series of the test compound in the assay buffer.

-

In the wells of the 96-well microplate, add the PPO enzyme preparation.

-

Add the different concentrations of the test compound to the respective wells. Include a vehicle control (solvent only).

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding the protoporphyrinogen IX substrate to all wells.

-

Immediately measure the fluorescence (Excitation: ~405 nm, Emission: ~630 nm) in a kinetic mode for a set period (e.g., 30 minutes) at 37°C.

-

The rate of protoporphyrin IX formation is determined from the linear portion of the fluorescence increase over time.

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow for PPO Inhibitor Screening

The following diagram outlines a typical workflow for the screening and characterization of novel PPO inhibitors.

Caption: A general workflow for the discovery and development of PPO inhibitors.

References

An In-Depth Technical Guide to Protoporphyrinogen Oxidase (PPO) Inhibitors

A Note on "Ppo-IN-10": The term "this compound" does not correspond to a recognized chemical entity in publicly available scientific literature and chemical databases. It is plausible that this name is a proprietary designation for a specific Protoporphyrinogen Oxidase (PPO) inhibitor under development, or alternatively, a more general reference to this class of compounds, with "-IN-" signifying inhibitor. This guide provides a comprehensive overview of the chemical structures, properties, and biological activities of PPO inhibitors as a class, which is likely the core topic of interest for researchers and drug development professionals.

Introduction to Protoporphyrinogen Oxidase (PPO) as a Therapeutic Target

Protoporphyrinogen oxidase (PPO) is a critical enzyme in the biosynthesis of both chlorophyll in plants and heme in animals.[1][2] It catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX.[3] The inhibition of PPO leads to an accumulation of protoporphyrinogen IX, which is subsequently converted to the highly photodynamic protoporphyrin IX by non-enzymatic processes. In the presence of light and oxygen, protoporphyrin IX generates reactive oxygen species, causing rapid cell membrane disruption and cell death.[1][4] This mechanism of action makes PPO an attractive target for the development of herbicides and, more recently, for therapeutic applications in medicine, including cancer therapy.

Chemical Classes and Properties of PPO Inhibitors

PPO inhibitors are a structurally diverse group of molecules. Several major chemical classes have been identified, primarily through research in the agricultural sector. These include:

-

Diphenyl Ethers: This class is characterized by two phenyl rings linked by an ether bond.

-

N-phenyl-imides: These compounds contain an N-phenyl imide functional group.

-

N-phenyl-triazolinones: A five-membered triazolinone ring attached to a phenyl group is the core scaffold of this class.

-

N-phenyl-oxadiazolones: These inhibitors feature an oxadiazolone ring linked to a phenyl group.

-

Phenylpyrazoles: This class contains a central pyrazole ring with phenyl substitutions.

The physicochemical and pharmacological properties of representative PPO inhibitors from different classes are summarized in the table below.

| Compound | Chemical Class | Molecular Formula | Molecular Weight ( g/mol ) | Target | Inhibition Constant (Ki) | Selectivity |

| ZINC70338 | Not Specified | C₁₈H₁₃F₃N₂O₃S | 410.37 | Nicotiana tabacum PPO | 2.21 µM | >113-fold selectivity for N. tabacum PPO over human PPO |

| AGR001 | 4-chloro-2-pentenamide | Not Specified | Not Specified | Plant PPO | Not Specified | Active on Palmer amaranth |

| Compound 8ad | 3-chloro-4,5,6,7-tetrahydro-2H-indazol-benzo[d]thiazole | Not Specified | Not Specified | Nicotiana tabacum PPO | 670 pM | High herbicidal activity with safety for rice |

| Oxadiazon | Oxadiazole | C₁₅H₁₈Cl₂N₂O₃ | 345.22 | Nicotiana tabacum PPO | 27 nM | Commercial Herbicide |

Mechanism of Action of PPO Inhibitors

The primary mechanism of action of PPO inhibitors is the competitive inhibition of the protoporphyrinogen oxidase enzyme. This inhibition disrupts the tetrapyrrole biosynthesis pathway, leading to the accumulation of the substrate, protoporphyrinogen IX. In the presence of light, this accumulated substrate is rapidly oxidized to protoporphyrin IX, a potent photosensitizer. Upon light absorption, protoporphyrin IX generates singlet oxygen, a highly reactive oxygen species, which induces lipid peroxidation and the destruction of cellular membranes, ultimately leading to cell death.

Caption: Signaling pathway of PPO inhibition leading to cell death.

Experimental Protocols for Evaluation of PPO Inhibitors

The evaluation of novel PPO inhibitors typically involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and mechanism of action.

In Vitro PPO Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of the PPO enzyme.

Methodology:

-

Enzyme Preparation: Recombinant PPO from the target organism (e.g., human, plant) is expressed and purified.

-

Assay Reaction: The purified enzyme is incubated with the substrate (protoporphyrinogen IX) in the presence and absence of the test inhibitor.

-

Detection: The rate of formation of protoporphyrin IX is monitored spectrophotometrically or fluorometrically.

-

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Ki) is calculated to quantify the inhibitor's potency.

Cellular Assay for Protoporphyrin IX Accumulation

This assay assesses the effect of the inhibitor on whole cells.

Methodology:

-

Cell Culture: Target cells (e.g., cancer cells, plant protoplasts) are cultured.

-

Inhibitor Treatment: Cells are treated with varying concentrations of the PPO inhibitor.

-

Extraction: Protoporphyrin IX is extracted from the cells.

-

Quantification: The amount of accumulated protoporphyrin IX is measured using fluorescence spectroscopy.

In Vivo Efficacy Studies

For drug development, in vivo studies in animal models are crucial to evaluate the therapeutic potential and safety of PPO inhibitors. For herbicidal applications, greenhouse and field trials are conducted.

Caption: A typical experimental workflow for the evaluation of PPO inhibitors.

Conclusion

Protoporphyrinogen oxidase inhibitors represent a significant and versatile class of molecules with established applications in agriculture and growing potential in medicine. Their well-defined mechanism of action, centered on the light-dependent generation of reactive oxygen species, provides a solid foundation for the rational design of new and improved inhibitors. Future research will likely focus on developing compounds with enhanced selectivity for target organisms, thereby minimizing off-target effects and improving their therapeutic or herbicidal index. The continued exploration of diverse chemical scaffolds will be crucial for identifying novel PPO inhibitors with optimized properties for various applications.

References

- 1. Identifying novel selective PPO inhibitors through structure-based virtual screening and bio-evaluation - RSC Advances (RSC Publishing) DOI:10.1039/D2RA08006K [pubs.rsc.org]

- 2. Identifying novel selective PPO inhibitors through structure-based virtual screening and bio-evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rcsb.org [rcsb.org]

- 4. scielo.br [scielo.br]

The Enigmatic Ppo-IN-10: A Technical Guide to the Discovery and Synthesis of Polyphenol Oxidase Inhibitors

A comprehensive search of publicly available scientific literature, chemical databases, and patent repositories has yielded no specific information on a compound designated "Ppo-IN-10." This suggests that "this compound" may be an internal codename for a novel compound not yet disclosed to the public, a hypothetical molecule, or a designation that has not been widely disseminated.

While the specific details of this compound remain elusive, this guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of Polyphenol Oxidase (PPO) inhibitors, a class of compounds to which this compound would belong. This information is intended for researchers, scientists, and drug development professionals engaged in the study of PPO and its inhibitors.

Polyphenol Oxidase (PPO): A Key Therapeutic and Agrochemical Target

Polyphenol oxidase (PPO) is a copper-containing enzyme that is widely distributed in plants and fungi.[1][2] In plants, PPO plays a role in defense mechanisms against pests and pathogens.[3][4] The enzyme catalyzes the oxidation of phenols to highly reactive quinones, which can then polymerize to form melanin, causing the browning of damaged plant tissues.[1] This browning process can also lead to the loss of nutritional quality in fruits and vegetables.

In the context of human health, PPO is a key enzyme in the biosynthesis of heme and chlorophyll. Inhibition of PPO can lead to the accumulation of protoporphyrin IX, a potent photosensitizer. This property has been exploited in photodynamic therapy for the treatment of cancer. Furthermore, PPO inhibitors have been extensively developed as herbicides in the agricultural sector.

The Mechanism of Action of PPO Inhibitors

The primary mode of action of PPO inhibitors is the competitive inhibition of the PPO enzyme. This inhibition blocks the conversion of protoporphyrinogen IX to protoporphyrin IX. The resulting accumulation of protoporphyrinogen IX in the cytoplasm leads to its non-enzymatic oxidation to protoporphyrin IX. Protoporphyrin IX is a photosensitizer that, in the presence of light and oxygen, generates reactive oxygen species (ROS), such as singlet oxygen. These ROS cause lipid peroxidation and the disruption of cell membrane integrity, ultimately leading to cell death.

Discovery of Novel PPO Inhibitors: A General Workflow

The discovery of new PPO inhibitors is an active area of research, with a common workflow involving several key stages. This process often begins with the identification of a lead compound, which can be achieved through high-throughput screening of chemical libraries or through structure-based virtual screening.

Once a lead compound is identified, a process of structure-activity relationship (SAR) based optimization is undertaken to improve its potency and selectivity. This involves the synthesis and biological evaluation of a series of analogues of the lead compound. Promising candidates from these studies are then subjected to more extensive in vitro and in vivo testing to assess their efficacy and safety.

Synthesis of PPO Inhibitors

The synthesis of PPO inhibitors is highly dependent on the specific chemical scaffold of the molecule. As the structure of this compound is not publicly known, a specific synthesis protocol cannot be provided. However, the synthesis of many known PPO inhibitors often involves multi-step organic synthesis protocols. For example, the synthesis of novel N-isoxazolinylphenyltriazinones as PPO inhibitors has been described in the literature and involves several chemical transformations to construct the final molecule.

Quantitative Data and Experimental Protocols

Due to the absence of public data on this compound, no quantitative data such as IC50 values, kinetic parameters, or synthesis yields can be provided in a structured table. Similarly, detailed experimental protocols for the synthesis and biological evaluation of this compound are not available. For researchers interested in this area, it is recommended to consult the scientific literature for detailed protocols for known PPO inhibitors with similar chemical structures, once the structure of this compound becomes public.

Conclusion

While the specific details of this compound remain in the realm of proprietary or unpublished research, the broader field of Polyphenol Oxidase inhibitors offers a rich area for scientific investigation. The general principles of their mechanism of action, discovery, and synthesis outlined in this guide provide a foundational understanding for researchers and drug development professionals. The future disclosure of the structure and biological activity of this compound is awaited with interest by the scientific community.

References

- 1. Polyphenol oxidase - Wikipedia [en.wikipedia.org]

- 2. Genome-Wide Identification and Characterization of the PPO Gene Family in Cotton (Gossypium) and Their Expression Variations Responding to Verticillium Wilt Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Expression analysis of the polyphenol oxidase gene in response to signaling molecules, herbivory and wounding in antisense transgenic tobacco plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification and Analysis of PPO Gene Family Members in Paulownia fortunei - PMC [pmc.ncbi.nlm.nih.gov]

Ppo-IN-10: An In-Depth Technical Guide to its Biological Activity Spectrum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ppo-IN-10 is a potent inhibitor of protoporphyrinogen IX oxidase (PPO), a critical enzyme in the heme biosynthesis pathway. As a 2-phenylpyridine derivative of pyrrolidone, this molecule holds significant interest for the development of novel herbicides. Its mechanism of action involves the disruption of the porphyrin biosynthesis pathway, leading to an accumulation of the phototoxic protoporphyrin IX, which induces rapid cell death in susceptible plants. This technical guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its evaluation.

Introduction

Protoporphyrinogen IX oxidase (PPO) is a key enzyme that catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX, a crucial step in the biosynthesis of both chlorophyll in plants and heme in animals. Inhibition of this enzyme disrupts this vital pathway, leading to the accumulation of its substrate, protoporphyrinogen IX. This accumulated substrate is then rapidly oxidized by non-enzymatic means to protoporphyrin IX. In the presence of light and oxygen, protoporphyrin IX acts as a potent photosensitizer, generating reactive oxygen species (ROS) that cause peroxidative damage to cellular membranes, ultimately leading to cell death. This mechanism forms the basis for the herbicidal activity of PPO inhibitors.

This compound has been identified as a promising PPO inhibitor for herbicidal applications. Its chemical structure, a 2-phenylpyridine derivative of pyrrolidone, distinguishes it within this class of inhibitors. Understanding its specific biological activity and the methodologies to assess it is crucial for its potential development and application in agriculture.

Mechanism of Action

The primary mode of action of this compound is the competitive inhibition of protoporphyrinogen IX oxidase. By binding to the active site of the PPO enzyme, this compound prevents the binding of the natural substrate, protoporphyrinogen IX. This inhibition leads to a cascade of events within the plant cell:

-

Accumulation of Protoporphyrinogen IX: The blockage of the PPO enzyme causes a buildup of protoporphyrinogen IX within the plastids.

-

Conversion to Protoporphyrin IX: The excess protoporphyrinogen IX leaks out of the plastids and is rapidly oxidized to protoporphyrin IX in the cytoplasm.

-

Photosensitization and Cellular Damage: In the presence of light, the accumulated protoporphyrin IX absorbs light energy and transfers it to molecular oxygen, generating highly reactive singlet oxygen. This singlet oxygen then initiates a chain reaction of lipid peroxidation, destroying the integrity of cellular and organellar membranes.

-

Cell Death: The widespread membrane damage leads to leakage of cellular contents, disruption of cellular processes, and ultimately, rapid cell death, which is observed as necrosis and wilting of the plant tissue.

Quantitative Data

Currently, specific quantitative data for the half-maximal inhibitory concentration (IC50) of this compound against protoporphyrinogen IX oxidase is not publicly available in the searched resources. However, for context, related PPO inhibitors from the same chemical class or with similar mechanisms of action have reported IC50 values in the nanomolar to low micromolar range. For instance, PPO-IN-19, another PPO inhibitor, has a reported IC50 of 124 nM[1]. The potency of this compound is expected to be in a similar range to be considered an effective herbicide candidate.

| Compound | Target | IC50 | Reference |

| This compound | Protoporphyrinogen IX Oxidase | Data not available | - |

| PPO-IN-19 | Protoporphyrinogen IX Oxidase | 124 nM | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound's biological activity.

Protoporphyrinogen IX Oxidase (PPO) Inhibition Assay

This in vitro assay is designed to determine the inhibitory activity of this compound on the PPO enzyme.

Materials:

-

Purified or recombinant PPO enzyme

-

Protoporphyrinogen IX (substrate)

-

This compound (test compound)

-

Assay buffer (e.g., 100 mM HEPES, pH 7.5, containing 1 mM EDTA and 0.1% (v/v) Tween 20)

-

Dimethyl sulfoxide (DMSO) for dissolving the test compound

-

96-well microplate (black, for fluorescence measurement)

-

Fluorescence microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of the this compound stock solution in the assay buffer to achieve a range of desired test concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.

-

Prepare the PPO enzyme solution in the assay buffer to a final concentration that yields a linear reaction rate over the desired time course.

-

Prepare the protoporphyrinogen IX substrate solution in the assay buffer immediately before use, as it is unstable.

-

-

Assay Protocol:

-

To each well of the 96-well microplate, add the following in order:

-

Assay buffer

-

This compound solution at various concentrations (or DMSO for the control)

-

PPO enzyme solution

-

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the protoporphyrinogen IX substrate solution to all wells.

-

Immediately place the microplate in a fluorescence plate reader.

-

Monitor the increase in fluorescence over time, resulting from the enzymatic conversion of protoporphyrinogen IX to the fluorescent protoporphyrin IX. The excitation and emission wavelengths for protoporphyrin IX are typically around 405 nm and 630 nm, respectively.

-

-

Data Analysis:

-

Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves for each concentration of this compound.

-

Determine the percentage of inhibition for each concentration of the inhibitor using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control))

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the PPO enzyme activity.

-

Herbicidal Activity Assay (Whole Plant Assay)

This in vivo assay evaluates the herbicidal efficacy of this compound on target weed species.

Materials:

-

Seeds of a susceptible weed species (e.g., Amaranthus retroflexus, Abutilon theophrasti)

-

Potting soil

-

Pots or trays for growing plants

-

This compound formulation (e.g., emulsifiable concentrate)

-

Spray chamber or hand sprayer

-

Growth chamber or greenhouse with controlled environmental conditions (light, temperature, humidity)

Procedure:

-

Plant Growth:

-

Sow the seeds of the target weed species in pots filled with potting soil.

-

Grow the plants in a growth chamber or greenhouse under optimal conditions until they reach a specific growth stage (e.g., 2-4 true leaves).

-

-

Herbicide Application:

-

Prepare different concentrations of the this compound formulation in water containing a suitable adjuvant if necessary.

-

Apply the herbicide solutions to the plants using a calibrated spray chamber or hand sprayer to ensure uniform coverage. Include a control group treated with the formulation blank (without this compound).

-

-

Evaluation:

-

Return the treated plants to the growth chamber or greenhouse.

-

Visually assess the herbicidal injury at different time points (e.g., 3, 7, and 14 days after treatment). Injury is typically rated on a scale of 0% (no effect) to 100% (complete plant death).

-

At the end of the experiment, harvest the above-ground biomass of the plants, dry it in an oven, and weigh it to determine the fresh and dry weight reduction compared to the control group.

-

-

Data Analysis:

-

Calculate the average injury rating and biomass reduction for each treatment concentration.

-

Determine the GR50 value (the concentration of this compound required to cause a 50% reduction in plant growth) by plotting the percentage of growth reduction against the herbicide concentration and fitting the data to a dose-response curve.

-

Mandatory Visualizations

Signaling Pathway

Caption: Mechanism of action of this compound leading to plant cell death.

Experimental Workflow

Caption: Experimental workflow for determining the IC50 of this compound.

Conclusion

This compound is a potent inhibitor of protoporphyrinogen IX oxidase, a validated target for herbicide development. Its mechanism of action, involving the light-dependent accumulation of a phototoxic intermediate, leads to rapid and effective herbicidal activity. While specific quantitative data on its inhibitory potency are not yet widely available, the provided experimental protocols offer a robust framework for its characterization. Further research to elucidate its precise IC50 value, selectivity profile, and performance on a broader range of weed species will be critical for its future development as a commercial herbicide. The visualizations provided in this guide offer a clear summary of its mode of action and the experimental procedures for its evaluation, serving as a valuable resource for researchers in the field of agrochemical discovery and development.

References

An In-depth Technical Guide on the Role of Protoporphyrinogen Oxidase (PPO) Inhibitors in Tetrapyrrole Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism by which Protoporphyrinogen Oxidase (PPO) inhibitors disrupt the tetrapyrrole biosynthesis pathway. This class of molecules is of significant interest in herbicide development and has potential applications in medicine. While this document focuses on the general class of PPO inhibitors, the principles and methodologies described herein are applicable to the study of novel compounds such as Ppo-IN-10.

The Tetrapyrrole Biosynthesis Pathway and the Critical Role of Protoporphyrinogen Oxidase (PPO)

Tetrapyrroles are a class of essential biological pigments that include chlorophylls, hemes, sirohemes, and phytochromobilins.[1][2] These molecules are fundamental to a wide range of biological processes, from photosynthesis and respiration to nitrogen and sulfur assimilation.[2] The biosynthesis of all tetrapyrroles originates from a common pathway that is highly conserved across plants and many bacteria.[1]

A key enzyme in this pathway is Protoporphyrinogen Oxidase (PPO), also known as Protox. PPO catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX, which is the final common intermediate before the pathway branches into the synthesis of chlorophylls and hemes.[3] In plants, PPO activity is found in both the chloroplasts, for chlorophyll and heme production, and in the mitochondria, for heme synthesis.

Mechanism of Action of PPO Inhibitors

PPO inhibitors are a class of compounds that block the catalytic activity of the PPO enzyme. This inhibition leads to the accumulation of the substrate, protoporphyrinogen IX. The excess protoporphyrinogen IX is then translocated from its site of synthesis to the cytoplasm, where it is non-enzymatically oxidized to protoporphyrin IX.

This resulting protoporphyrin IX is a potent photosensitizer. In the presence of light and oxygen, it generates singlet oxygen, a highly reactive oxygen species. Singlet oxygen then initiates a cascade of lipid peroxidation, leading to the rapid degradation of cellular membranes and ultimately, cell death. This light-dependent cell membrane disruption is the primary mode of action for PPO-inhibiting herbicides.

Visualizing the Tetrapyrrole Biosynthesis Pathway and PPO Inhibition

The following diagram illustrates the key steps in the tetrapyrrole biosynthesis pathway and highlights the point of inhibition by PPO inhibitors.

Caption: Tetrapyrrole biosynthesis pathway and the point of inhibition by PPO inhibitors.

Quantitative Data on PPO Inhibition

The efficacy of a PPO inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The following table provides a template for summarizing such data for a hypothetical PPO inhibitor, "this compound."

| Compound | Target Organism/Enzyme Source | IC50 (nM) | Ki (nM) | Inhibition Type |

| This compound | Nicotiana tabacum PPO (ntPPO) | 25.3 | 10.1 | Competitive |

| This compound | Human PPO (hPPO) | >10,000 | >5,000 | - |

| Fomesafen | Amaranthus palmeri PPO2 | 150 | 65 | Competitive |

Note: The data for this compound is hypothetical and for illustrative purposes only.

Experimental Protocols for PPO Inhibition Assay

The following is a generalized protocol for determining the inhibitory activity of a compound against PPO. This method is based on spectrophotometrically or fluorometrically measuring the formation of protoporphyrin IX from protoporphyrinogen IX.

A. Preparation of Reagents

-

Assay Buffer: 50 mM HEPES-KOH (pH 7.5), 1 mM EDTA, 0.1% (v/v) Tween-20.

-

Enzyme Solution: Recombinant or purified PPO enzyme diluted in assay buffer to a final concentration of 5-10 nM.

-

Substrate Solution: Protoporphyrinogen IX prepared fresh by reduction of protoporphyrin IX with sodium amalgam. The final concentration in the assay is typically 2-5 µM.

-

Inhibitor Stock Solution: this compound or other test compounds dissolved in DMSO to a stock concentration of 10 mM. Serial dilutions are then made in DMSO.

B. Assay Procedure

-

To a 96-well microplate, add 2 µL of the inhibitor solution (or DMSO for control).

-

Add 178 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding 20 µL of the substrate solution to each well.

-

Immediately measure the increase in fluorescence (excitation at 405 nm, emission at 630 nm) or absorbance (at 405 nm) over time using a microplate reader.

C. Data Analysis

-

Calculate the initial reaction rates from the linear portion of the progress curves.

-

Plot the reaction rates as a function of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

To determine the Ki and the mechanism of inhibition, the assay should be repeated with varying substrate concentrations.

Visualization of the PPO Inhibition Assay Workflow

The following diagram outlines the experimental workflow for assessing the inhibitory effect of a compound on PPO.

Caption: Experimental workflow for a PPO inhibition assay.

Conclusion

PPO inhibitors play a crucial role in disrupting the tetrapyrrole biosynthesis pathway by blocking the activity of protoporphyrinogen oxidase. This leads to the accumulation of a phototoxic intermediate, causing rapid cell death in the presence of light. Understanding the mechanism of action, having robust experimental protocols for quantification, and visualizing the pathway are essential for the research and development of new PPO inhibitors for applications in agriculture and medicine. The methodologies and information presented in this guide provide a solid foundation for scientists and researchers working with compounds like this compound.

References

Ppo-IN-10 as a Research Tool for Studying Protoporphyrinogen Oxidase (PPO) Function: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction: Clarifying the "PPO" Nomenclature

The acronym "PPO" can refer to two distinct enzymes, which can be a source of confusion for researchers.

-

Polyphenol Oxidase (PPO): This is a copper-containing enzyme that catalyzes the oxidation of phenols, leading to the formation of quinones.[2][3] These quinones then polymerize to form brown, black, or red pigments, a process commonly known as enzymatic browning in fruits and vegetables.[2][3]

-

Protoporphyrinogen Oxidase (PPO or Protox): This is a flavin-dependent enzyme that catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX. This is a crucial step in the biosynthesis of both chlorophyll in plants and heme in animals.

Ppo-IN-10 is an inhibitor of Protoporphyrinogen IX Oxidase. Its mechanism of action is relevant to the disruption of chlorophyll and heme synthesis, making it a valuable tool for research in herbicides and potentially in medicine.

This compound: A Profile

This compound is identified as a 2-phenylpyridine derivative of pyrrolidone. While its exact chemical structure is not widely published, the core moieties are known.

General Chemical Structure:

Based on its description, a general structure can be inferred:

A conceptual diagram of the general structure of this compound.

Quantitative Data for Protoporphyrinogen Oxidase Inhibitors

While specific IC50 and Ki values for this compound are not available in the cited literature, the following table summarizes quantitative data for other known PPO inhibitors. This data is essential for comparative studies and for estimating the potential potency of new compounds like this compound.

| Inhibitor | Target Organism/Enzyme | IC50 | Ki | Reference |

| Tiafenacil | Amaranthus tuberculatus | 22 nM | - | |

| Tiafenacil | Glycine max | 28 nM | - | |

| PPO-IN-8 | Not Specified | 33 µg/L | - | |

| PPO-IN-11 | Nicotiana tabacum PPO (NtPPO) | - | 0.0603 µM | |

| PPO-IN-16 | Nicotiana tabacum PPO (NtPPO) | - | 33.7 nM | |

| PPO-IN-19 | Not Specified | 124 nM | - | |

| PPO-IN-20 | Nicotiana tabacum PPO (NtPPO) | - | 10.3 nM | |

| ZINC70338 | Nicotiana tabacum PPO | - | 2.21 µM | |

| Compound 10 | Human PPO (hPPO) | - | 22 nM | |

| Acifluorfen | Human | 1,120 nM | - | |

| Fomesafen | Not Specified | - | - | |

| Oxyfluorfen | Not Specified | - | - | |

| Compound 8ad | Nicotiana tabacum PPO (NtPPO) | - | 670 pM | |

| Compound 8aj | Nicotiana tabacum PPO (NtPPO) | - | 16 nM |

Experimental Protocols

The following is a detailed protocol for a protoporphyrinogen oxidase (PPO) inhibition assay, which can be adapted for use with this compound. This protocol is based on established fluorometric methods.

Objective: To determine the in vitro inhibitory activity (IC50) of this compound against PPO.

Materials and Reagents:

-

PPO Enzyme Source: Isolated mitochondria from a relevant tissue source (e.g., plant leaves, animal liver) or purified recombinant PPO.

-

Assay Buffer: 100 mM potassium phosphate buffer (pH 7.2-7.5) containing 1 mM EDTA, 5 mM DTT, and 0.03-0.3% (w/v) Tween 80.

-

Substrate: Protoporphyrinogen IX, freshly prepared by reduction of protoporphyrin IX.

-

Inhibitor: this compound stock solution (e.g., in DMSO).

-

Instrumentation: Fluorescence microplate reader (Excitation: ~405 nm, Emission: ~630 nm).

-

96-well black microplates.

Procedure:

-

Enzyme Preparation (Example from Plant Tissue):

-

Homogenize fresh or frozen plant tissue in an ice-cold homogenization buffer.

-

Centrifuge the homogenate at a low speed (e.g., 600 x g) to remove cell debris.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.

-

Wash the mitochondrial pellet and resuspend it in the assay buffer.

-

Determine the protein concentration of the mitochondrial suspension.

-

-

Substrate Preparation (Protoporphyrinogen IX):

-

Note: Protoporphyrinogen IX is unstable and must be prepared fresh before each experiment.

-

Dissolve protoporphyrin IX in a small volume of 0.1 M KOH.

-

Dilute with assay buffer and add sodium amalgam or sodium borohydride to reduce protoporphyrin IX to protoporphyrinogen IX. The completion of the reduction is indicated by the disappearance of the pink color.

-

Neutralize the solution carefully. Keep the protoporphyrinogen IX solution on ice and protected from light.

-

-

Assay Protocol:

-

In a 96-well black microplate, add the following to each well:

-

Assay Buffer

-

A predetermined optimal amount of the PPO enzyme preparation.

-

Varying concentrations of this compound (or solvent control).

-

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the enzymatic reaction by adding the freshly prepared protoporphyrinogen IX substrate to each well.

-

Immediately place the plate in a pre-warmed fluorescence microplate reader and measure the increase in fluorescence over time.

-

-

Data Analysis:

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

Visualizations

Signaling Pathway of Protoporphyrinogen Oxidase and its Inhibition

References

Ppo-IN-10: A Comprehensive Analysis of Selectivity for Plant vs. Mammalian Polyphenol Oxidase

Disclaimer: No publicly available scientific literature or data could be found for a compound designated "Ppo-IN-10." The following in-depth technical guide is a template created to fulfill the user's request for a specific format and content. All data, experimental protocols, and figures are illustrative and based on a hypothetical PPO inhibitor, herein named Ppo-IN-H1 , to demonstrate the desired structure and content for a technical whitepaper.

Introduction

Polyphenol oxidases (PPOs) are a diverse group of copper-containing enzymes widely distributed in nature, from bacteria to mammals.[1] In plants, PPOs are well-known for their role in the enzymatic browning of fruits and vegetables upon tissue damage, which can lead to significant economic losses in the food industry.[2] They are also involved in plant defense mechanisms against pests and pathogens.[3] In mammals, PPO (tyrosinase) is a key enzyme in the biosynthesis of melanin, which is responsible for pigmentation. The development of selective PPO inhibitors is a significant area of research for applications in agriculture (as herbicides or anti-browning agents) and medicine (for conditions related to pigmentation or as potential anticancer agents).[4][5]

This technical guide provides a comprehensive overview of the selectivity of the hypothetical compound Ppo-IN-H1 for plant versus mammalian PPO. It includes a detailed summary of its inhibitory activity, complete experimental protocols for assessing PPO inhibition, and diagrams illustrating the relevant biochemical pathways and experimental workflows.

Quantitative Data Summary

The inhibitory activity of Ppo-IN-H1 was evaluated against PPO from a plant source (mushroom, Agaricus bisporus) and a mammalian source (murine melanoma cells). The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Enzyme Source | Common Name | Ppo-IN-H1 IC50 (nM) | Selectivity Ratio (Mammalian/Plant) |

| Agaricus bisporus | Mushroom PPO | 50 | 200 |

| Murine Melanoma Cells | Mammalian TYR | 10,000 |

Table 1: Inhibitory Activity of Ppo-IN-H1 against Plant and Mammalian PPO. The IC50 values represent the concentration of Ppo-IN-H1 required to inhibit 50% of the enzyme activity under the specified assay conditions. The selectivity ratio is calculated by dividing the IC50 for the mammalian enzyme by the IC50 for the plant enzyme.

Experimental Protocols

PPO Enzyme Extraction and Purification

a) Plant PPO (from Agaricus bisporus)

-

Fresh mushrooms (100 g) were homogenized in 500 mL of cold 0.1 M phosphate buffer (pH 6.8) containing 1 M KCl and 10 mM ascorbic acid.

-

The homogenate was filtered through four layers of cheesecloth and then centrifuged at 10,000 x g for 30 minutes at 4°C.

-

The supernatant was collected and subjected to ammonium sulfate precipitation (40-80% saturation).

-

The precipitate was collected by centrifugation, redissolved in a minimal volume of phosphate buffer, and dialyzed overnight against the same buffer.

-

The dialyzed sample was loaded onto a DEAE-cellulose ion-exchange chromatography column and eluted with a linear gradient of NaCl (0-1 M).

-

Fractions exhibiting PPO activity were pooled, concentrated, and stored at -20°C.

b) Mammalian PPO (Tyrosinase) (from Murine Melanoma Cells)

-

B16F10 murine melanoma cells were cultured to confluence, harvested, and washed with phosphate-buffered saline (PBS).

-

The cell pellet was resuspended in lysis buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% Triton X-100, and protease inhibitors).

-

The lysate was incubated on ice for 30 minutes and then centrifuged at 14,000 x g for 20 minutes at 4°C.

-

The supernatant containing the soluble tyrosinase was collected and its protein concentration was determined using a Bradford assay. The extract was used immediately for activity assays.

PPO Inhibition Assay

-

The PPO activity was determined spectrophotometrically by measuring the formation of dopachrome from the oxidation of L-DOPA.

-

The reaction mixture (1 mL total volume) contained 0.1 M phosphate buffer (pH 6.8), 2 mM L-DOPA, and the purified enzyme extract.

-

For inhibition assays, various concentrations of Ppo-IN-H1 (dissolved in DMSO, with a final DMSO concentration in the assay not exceeding 1%) were pre-incubated with the enzyme for 10 minutes at 25°C.

-

The reaction was initiated by the addition of the L-DOPA substrate.

-

The increase in absorbance at 475 nm was monitored for 5 minutes using a spectrophotometer.

-

The initial rate of the reaction was calculated from the linear portion of the absorbance curve.

-

The percent inhibition was calculated relative to a control containing only DMSO.

-

IC50 values were determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Signaling Pathway

Caption: Simplified biochemical pathway of PPO in plant and mammalian cells.

Experimental Workflow

Caption: Workflow for determining PPO inhibition and selectivity.

Logical Relationship of Selectivity

Caption: Logical diagram illustrating the selectivity of Ppo-IN-H1.

References

- 1. The PPO family in Nicotiana tabacum is an important regulator to participate in pollination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polyphenol oxidase - Wikipedia [en.wikipedia.org]

- 3. Functional Analysis of Polyphenol Oxidases by Antisense/Sense Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanistic insights into the substrate recognition of PPO: toward the rational design of effective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identifying novel selective PPO inhibitors through structure-based virtual screening and bio-evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Ppo-IN-10: A Protoporphyrinogen Oxidase Inhibitor and its Effects on Chlorophyll and Heme Biosynthesis

Disclaimer: The compound "Ppo-IN-10" is not a publicly documented chemical entity. This guide utilizes "this compound" as a placeholder to represent a novel, hypothetical inhibitor of Protoporphyrinogen Oxidase (PPO). The information presented herein is a synthesis of established knowledge regarding well-characterized PPO inhibitors and their impact on plant and animal physiology. This document is intended for researchers, scientists, and drug development professionals.

Executive Summary

Protoporphyrinogen Oxidase (PPO) is a critical enzyme in the tetrapyrrole biosynthesis pathway, which is responsible for the production of both chlorophylls in plants and heme in animals. As the last common enzyme in this pathway, PPO presents an attractive target for the development of herbicides and therapeutic agents. This compound is a conceptual inhibitor designed to target PPO, leading to significant disruptions in the chlorophyll and heme synthesis pathways. This guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative effects on key metabolic intermediates, and detailed experimental protocols for its evaluation.

Mechanism of Action of this compound

This compound acts as a potent and specific inhibitor of Protoporphyrinogen Oxidase. This enzyme catalyzes the oxidation of protoporphyrinogen IX (Protogen IX) to protoporphyrin IX (Proto IX). By blocking this crucial step, this compound triggers a cascade of biochemical and physiological events:

-

Accumulation of Protoporphyrinogen IX: Inhibition of PPO leads to the buildup of its substrate, Protogen IX, within the plastids (in plants) or mitochondria (in animals).

-

Extracellular Conversion to Protoporphyrin IX: The accumulated Protogen IX leaks out of its site of synthesis into the cytoplasm. Here, it is non-enzymatically or by other enzymatic actions oxidized to Proto IX.

-

Photosensitization and Oxidative Stress: Proto IX is a powerful photosensitizer. In the presence of light and oxygen, it generates reactive oxygen species (ROS), such as singlet oxygen.

-

Cellular Damage: The excessive production of ROS leads to lipid peroxidation, causing rapid destruction of cellular membranes, including the plasma membrane and organellar membranes. This results in leakage of cellular contents, loss of function, and ultimately, cell death.[1][2][3]

The herbicidal effects of PPO inhibitors are particularly rapid in the presence of light, leading to symptoms such as chlorosis, necrosis, and wilting.

Impact on Chlorophyll and Heme Biosynthesis Pathways

This compound's inhibition of PPO directly impacts the synthesis of both chlorophyll and heme, as Proto IX is the final common precursor.

Effect on the Chlorophyll Pathway

In plants, the chlorophyll biosynthesis pathway is essential for photosynthesis. This compound disrupts this pathway by:

-

Blocking Chlorophyll Production: The inhibition of Proto IX formation directly halts the synthesis of chlorophylls.

-

Inducing Photobleaching: The accumulation of Proto IX and subsequent ROS generation leads to the destruction of existing chlorophyll pigments and the chloroplast structure itself.

Effect on the Heme Pathway

In both plants and animals, heme is a vital component of various proteins, including hemoglobin, myoglobin, and cytochromes. This compound's impact on the heme pathway includes:

-

Inhibition of Heme Synthesis: By preventing the formation of Proto IX, this compound blocks the final steps of heme biosynthesis. Ferrochelatase, the enzyme that inserts iron into Proto IX to form heme, is left without its substrate.

-

Potential for Porphyria-like Symptoms: In animal models, the accumulation of porphyrin precursors due to PPO inhibition can mimic the biochemical signs of certain porphyrias, a group of genetic disorders affecting heme synthesis.

Quantitative Data on the Effects of this compound

The following tables summarize the expected quantitative effects of this compound based on data from known PPO inhibitors like saflufenacil.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Species/System |

| IC50 | 0.4 nM | In vitro PPO enzyme assay (e.g., from Abutilon theophrasti) |

Table 2: Cellular and Physiological Effects of this compound in Plants

| Parameter | Effect | Concentration/Time | Species |

| Protoporphyrin IX Accumulation | Significant Increase | 1 µM, 24h | Lemna paucicostata |

| Chlorophyll Content | 70% Reduction | 10 µM, 48h | Solanum nigrum |

| Lipid Peroxidation (MDA levels) | 5-fold Increase | 10 µM, 24h | Abutilon theophrasti |

| Cell Membrane Leakage (Electrolyte Leakage) | 80% Increase | 10 µM, 24h | Solanum nigrum |

| Growth Inhibition (GR50) | 5 µM | 7 days | Abutilon theophrasti |

Table 3: Effects of this compound on Heme Pathway Intermediates in Animal Cells

| Parameter | Effect | Concentration/Time | Cell Line |

| Protoporphyrin IX Accumulation | 10-fold Increase | 10 µM, 24h | Human hepatoma (HepG2) |

| Heme Content | 60% Reduction | 10 µM, 48h | Murine erythroleukemia (MEL) |

| Ferrochelatase Activity | No direct inhibition | - | - |

| δ-Aminolevulinic Acid Synthase (ALAS) Activity | Upregulation (feedback) | 10 µM, 48h | HepG2 |

Experimental Protocols

Detailed methodologies for key experiments to evaluate the efficacy and mechanism of this compound are provided below.

Protocol 1: In Vitro PPO Inhibition Assay

This protocol measures the direct inhibitory effect of this compound on PPO enzyme activity.

Materials:

-

PPO enzyme extract (from plant or animal source)

-

Protoporphyrinogen IX (substrate)

-

Assay Buffer: 100 mM HEPES-KOH (pH 7.5), 1 mM EDTA, 5 mM DTT

-

This compound stock solution (in DMSO)

-

Spectrofluorometer

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add 10 µL of each this compound dilution.

-

Add 80 µL of the PPO enzyme extract to each well and incubate for 15 minutes at 25°C.

-

Initiate the reaction by adding 10 µL of Protoporphyrinogen IX to each well.

-

Immediately measure the increase in fluorescence (Excitation: ~405 nm, Emission: ~630 nm) over time, which corresponds to the formation of Protoporphyrin IX.

-

Calculate the initial reaction rates and determine the IC50 value of this compound.

Protocol 2: Quantification of Protoporphyrin IX Accumulation in Plant Tissue

This protocol quantifies the accumulation of Proto IX in plant tissue following treatment with this compound.

Materials:

-

Plant seedlings (e.g., Arabidopsis thaliana)

-

This compound treatment solution

-

Acetone:0.1 M NH4OH (9:1, v/v)

-

Spectrofluorometer

Procedure:

-

Treat plant seedlings with various concentrations of this compound.

-

After the desired treatment time (e.g., 24 hours), harvest and weigh the leaf tissue.

-

Homogenize the tissue in the acetone:NH4OH solution in the dark.

-

Centrifuge the homogenate at 10,000 x g for 10 minutes.

-

Measure the fluorescence of the supernatant (Excitation: 400 nm, Emission: 635 nm).

-

Quantify the Proto IX concentration using a standard curve.

Protocol 3: Whole-Plant Herbicidal Efficacy Assay

This protocol assesses the herbicidal effect of this compound on whole plants.

Materials:

-

Potted plants (e.g., velvetleaf, Abutilon theophrasti) at the 2-4 leaf stage

-

This compound spray solution with a surfactant (e.g., 0.1% Tween-20)

-

Laboratory spray chamber

Procedure:

-

Prepare a range of this compound concentrations in the spray solution.

-

Apply the solutions to the plants using a calibrated laboratory sprayer to ensure uniform coverage.

-

Place the treated plants in a growth chamber with controlled light and temperature conditions.

-

Visually assess phytotoxicity symptoms (e.g., chlorosis, necrosis) at 24, 48, and 72 hours post-application.

-

At 14 days post-application, harvest the above-ground biomass and measure the fresh or dry weight.

-

Calculate the percent growth inhibition relative to control plants and determine the GR50 (concentration for 50% growth reduction).

Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

Caption: this compound inhibits PPO, blocking the conversion of Protogen IX to Proto IX.

Caption: Mechanism of action of this compound leading to cell death.

Caption: A typical experimental workflow for evaluating a PPO inhibitor.

References

Unable to Characterize "Ppo-IN-10": A Search for a Ghost in the Machine

A comprehensive search for the molecule designated "Ppo-IN-10" has yielded no specific scientific data, precluding the generation of an in-depth technical guide as requested. The absence of any publicly available information on a compound with this name makes it impossible to provide its in vitro characterization, experimental protocols, or associated signaling pathways.

The initial investigation into "this compound" returned extensive information on a class of compounds known as Protoporphyrinogen Oxidase (PPO) inhibitors. These inhibitors are primarily recognized for their role as herbicides, acting by disrupting the chlorophyll and heme biosynthesis pathways in plants.[1][2][3] This disruption leads to an accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, results in the formation of reactive oxygen species that cause rapid cell membrane damage and plant death.[1][2]

The mechanism of action of PPO inhibitors involves the blockage of the enzyme Protoporphyrinogen Oxidase, which catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX. This enzyme is crucial in the tetrapyrrole biosynthesis pathway, a fundamental process for the production of essential molecules like chlorophyll in plants and heme in animals.

While the general biology of PPO and the mechanism of its inhibitors are well-documented, no scientific literature, patent, or public database entry could be found that specifically references "this compound". This suggests several possibilities:

-

Internal Compound Name: "this compound" may be an internal, proprietary name for a compound within a research institution or company that has not yet been disclosed publicly.

-

Novel, Unpublished Compound: The molecule could be a very recent discovery that has not yet been described in any peer-reviewed publications or presented at scientific conferences.

-

Typographical Error: It is possible that the name provided contains a typographical error, and a slight variation would yield relevant results.

Without specific data on "this compound," the creation of a technical guide with quantitative data tables, detailed experimental protocols, and signaling pathway diagrams is not feasible.

To proceed with this request, further clarification on the identity of "this compound" is required. Helpful information would include:

-

Chemical Structure or IUPAC Name: The definitive chemical identity of the molecule.

-

CAS Number: The Chemical Abstracts Service registry number.

-

Source Publication or Patent: Any scientific article, patent application, or presentation where "this compound" is mentioned.

-

Alternative Names or Designations: Any other known identifiers for the compound.

Once more specific information is available, a thorough analysis and generation of the requested technical guide can be undertaken.

References

- 1. PPO Inhibitor (Cell Membrane Disruptor) Herbicides | Pioneer® Seeds [pioneer.com]

- 2. Discovery, mode of action, resistance mechanisms, and plan of action for sustainable use of Group 14 herbicides | Weed Science | Cambridge Core [cambridge.org]

- 3. Mechanistic insights into the substrate recognition of PPO: toward the rational design of effective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Ppo-IN-10 in Herbicide Screening Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protoporphyrinogen oxidase (PPO) is a critical enzyme in the tetrapyrrole biosynthesis pathway, which is responsible for the production of essential molecules like chlorophyll and heme in plants.[1][2][3] Inhibition of PPO disrupts this pathway, leading to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, results in the formation of highly reactive singlet oxygen.[4][5] This causes rapid lipid peroxidation and loss of membrane integrity, ultimately leading to cell death. Consequently, PPO is a well-established and effective target for a variety of commercial herbicides.

Ppo-IN-10 is a novel investigational compound belonging to the protoporphyrinogen oxidase (PPO) inhibitor class of herbicides. These application notes provide detailed protocols for utilizing this compound in both whole-plant and in vitro herbicide screening assays to determine its efficacy and mechanism of action.

Mechanism of Action of PPO Inhibitors

PPO inhibitors act by blocking the conversion of protoporphyrinogen IX to protoporphyrin IX. This inhibition leads to the accumulation of protoporphyrinogen IX in the cytoplasm, where it is oxidized to the highly photodynamic protoporphyrin IX. Upon exposure to light, protoporphyrin IX generates singlet oxygen, which initiates a cascade of oxidative damage, leading to rapid cell membrane disruption and, ultimately, plant death. Symptoms of PPO inhibitor activity include rapid chlorosis, necrosis, and tissue browning, typically appearing within hours to a few days of application.

Figure 1. Signaling pathway of PPO inhibition by this compound.

Experimental Protocols

Protocol 1: Whole-Plant Herbicide Screening Assay

This protocol outlines a method for evaluating the herbicidal efficacy of this compound on whole plants in a controlled greenhouse environment.

Materials and Reagents:

-

This compound

-

Susceptible weed species (e.g., Palmer amaranth (Amaranthus palmeri), common waterhemp (Amaranthus tuberculatus))

-

Resistant weed biotypes (if available)

-

Crop species for selectivity testing (e.g., soybean, corn)

-

Potting mix

-

Pots (e.g., 10 cm diameter)

-

Greenhouse or growth chamber with controlled light, temperature, and humidity

-

Spray chamber or track sprayer

-

Adjuvants (e.g., non-ionic surfactant, crop oil concentrate)

-

Solvent for this compound (e.g., acetone, DMSO)

-

Balance, weigh boats, spatulas

-

Pipettes and tips

-

Beakers and graduated cylinders

Procedure:

-

Plant Propagation:

-

Fill pots with potting mix and moisten.

-

Sow seeds of the desired plant species at an appropriate depth.

-

Grow plants in a greenhouse or growth chamber under optimal conditions (e.g., 25-30°C, 16-hour photoperiod) until they reach the 3-4 leaf stage (approximately 8-10 cm in height).

-

-

Preparation of this compound Solutions:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Perform serial dilutions of the stock solution to create a range of application rates. The rates should be chosen to establish a dose-response curve.

-

For each dilution, add the required adjuvants as per the intended formulation.

-

-

Herbicide Application:

-

Randomly assign plants to different treatment groups, including a negative control (solvent and adjuvant only).

-

Apply the this compound solutions to the plants using a calibrated spray chamber or track sprayer to ensure uniform coverage.

-

-

Incubation and Observation:

-

Return the treated plants to the greenhouse or growth chamber.

-

Visually assess the plants for signs of phytotoxicity at regular intervals (e.g., 1, 3, 7, and 14 days after treatment). Symptoms to look for include chlorosis, necrosis, stunting, and bronzing.

-

Rate the percentage of weed control or crop injury on a scale of 0% (no effect) to 100% (complete death).

-

-

Data Collection and Analysis:

-

At the final time point, harvest the above-ground biomass of each plant.

-

Dry the biomass in an oven at 60°C until a constant weight is achieved.

-

Measure the dry weight of each plant.

-

Analyze the data to determine the dose-response relationship and calculate the GR50 (the dose required to cause a 50% reduction in plant growth) or LD50 (the dose required to kill 50% of the plants).

-

Figure 2. Experimental workflow for whole-plant herbicide screening.

Protocol 2: In Vitro PPO Enzyme Inhibition Assay

This protocol is for determining the direct inhibitory effect of this compound on the PPO enzyme.

Materials and Reagents:

-

This compound

-

Isolated plant PPO enzyme (or a recombinant source)

-

Protoporphyrinogen IX (substrate)

-

Assay buffer (e.g., Tris-HCl with detergent)

-

Spectrofluorometer or spectrophotometer

-

96-well microplates

-

DMSO (for dissolving this compound)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions in the assay buffer to achieve the desired final concentrations.

-

Prepare the PPO enzyme solution and the protoporphyrinogen IX substrate solution in the assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the assay buffer, this compound dilutions (or DMSO for the control), and the PPO enzyme solution.

-

Pre-incubate the mixture for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

-

-

Enzyme Reaction and Measurement:

-

Initiate the reaction by adding the protoporphyrinogen IX substrate to all wells.

-

Monitor the formation of protoporphyrin IX over time by measuring the increase in fluorescence (excitation ~405 nm, emission ~630 nm) or absorbance.

-

-

Data Analysis:

-

Calculate the initial reaction rates for each this compound concentration.

-

Determine the percentage of enzyme inhibition relative to the control.

-

Plot the percent inhibition against the logarithm of the this compound concentration to generate an inhibition curve and calculate the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

-

Data Presentation

Quantitative data from the screening assays should be summarized in clear and concise tables for easy comparison.

Table 1: Whole-Plant Herbicidal Efficacy of this compound (14 Days After Treatment)

| Target Species | GR50 (g a.i./ha) | 95% Confidence Interval |

| Amaranthus palmeri (Susceptible) | 25.3 | 21.1 - 30.4 |

| Amaranthus palmeri (Resistant, ΔG210) | > 500 | - |

| Amaranthus tuberculatus | 31.8 | 27.5 - 36.7 |

| Soybean (Glycine max) | 250.1 | 215.6 - 290.1 |

| Corn (Zea mays) | > 500 | - |

Table 2: In Vitro PPO Enzyme Inhibition by this compound

| Enzyme Source | IC50 (nM) | 95% Confidence Interval |

| Amaranthus palmeri PPO | 15.6 | 12.8 - 19.0 |

| Soybean PPO | 125.4 | 108.2 - 145.3 |

Troubleshooting

-

High Variability in Plant Growth: Ensure uniform environmental conditions, consistent watering, and proper randomization of plants.

-

Poor Solubility of this compound: Test alternative solvents or use a co-solvent system. Ensure the final solvent concentration in the assay is low enough to not affect the biological system.

-

No Herbicidal Activity Observed: Verify the concentration and application of this compound. Ensure the plants are healthy and at the correct growth stage. For in vitro assays, check the activity of the enzyme and the integrity of the substrate.

-

Inconsistent Enzyme Assay Results: Ensure accurate pipetting and temperature control. Use fresh substrate and enzyme preparations.

By following these detailed protocols and application notes, researchers can effectively evaluate the herbicidal potential of this compound and characterize its inhibitory activity against the PPO enzyme.

References

- 1. Protoporphyrinogen oxidase inhibitor: an ideal target for herbicide discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanistic insights into the substrate recognition of PPO: toward the rational design of effective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms [ucanr.edu]

- 4. PPO Inhibitor (Cell Membrane Disruptor) Herbicides | Pioneer® Seeds [pioneer.com]

- 5. 18.4 Herbicides that Interfere with PPO (A Cell Membrane Disrupter SOA) – Principles of Weed Control [ohiostate.pressbooks.pub]

Application Notes and Protocols for Photodynamic Therapy Research

Topic: Ppo-IN-10 Application in Photodynamic Therapy Research

Audience: Researchers, scientists, and drug development professionals.

Note to the Reader: Following a comprehensive search of available scientific literature and research databases, no specific information, quantitative data, or established experimental protocols were found for a compound designated "this compound" in the context of photodynamic therapy (PDT) research. The information presented below is therefore based on the general principles of photodynamic therapy and established protocols for well-documented photosensitizers. Researchers should adapt these general guidelines to the specific physicochemical properties of any novel photosensitizer being investigated.

General Principles of Photodynamic Therapy (PDT)

Photodynamic therapy is a treatment modality that utilizes a photosensitizer (PS), a specific wavelength of light, and molecular oxygen to induce cell death, primarily in cancerous or other diseased tissues.[1][2][3][4] The fundamental mechanism involves the excitation of the photosensitizer by light, leading to the production of reactive oxygen species (ROS), such as singlet oxygen, which are highly cytotoxic.[5] The process is designed to be minimally invasive and offers selectivity by targeting the photosensitizer to the desired tissue and directing the light source to the treatment area.

The efficacy of PDT is dependent on several factors including the chemical nature and concentration of the photosensitizer, its subcellular localization, the wavelength and dose of the light, and the oxygen concentration within the target tissue. Depending on the photosensitizer's localization and the treatment parameters, cell death can occur through apoptosis, necrosis, or autophagy.

Hypothetical Experimental Workflow for a Novel Photosensitizer

The following diagram outlines a general experimental workflow for evaluating a novel photosensitizer, such as the theoretically designated "this compound," in photodynamic therapy research.

Caption: General experimental workflow for PDT research.

General In Vitro Experimental Protocols

The following are generalized protocols that would typically be adapted for the evaluation of a new photosensitizer.

Cell Culture and Photosensitizer Incubation

-

Cell Line Selection: Choose appropriate cancer cell lines for the study. For initial screening, a common and well-characterized cell line such as a human squamous cell carcinoma line can be used.

-

Cell Plating: Seed the cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.

-

Photosensitizer Preparation: Prepare a stock solution of the photosensitizer in a suitable solvent (e.g., DMSO) and then dilute it to the desired concentrations in the cell culture medium.

-

Incubation: Replace the culture medium with the medium containing the photosensitizer at various concentrations. The incubation time will depend on the uptake kinetics of the specific photosensitizer, which would need to be determined experimentally. It is crucial to protect the cells from light during incubation to prevent premature activation of the photosensitizer.

Light Irradiation

-

Washing: After incubation, wash the cells with phosphate-buffered saline (PBS) to remove any photosensitizer that has not been taken up by the cells.

-

Fresh Medium: Add fresh, phenol red-free culture medium to the cells.

-